molecular formula C16H10ClFN4S B286861 3-(4-Chlorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B286861
Molekulargewicht: 344.8 g/mol
InChI-Schlüssel: IPIWGQGNKROBML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that the compound can inhibit the activity of various enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that the compound can have both biochemical and physiological effects. Biochemically, the compound can inhibit the activity of various enzymes involved in cancer cell growth, as mentioned above. Physiologically, the compound has been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells. The compound has also been shown to have herbicidal activity, which can lead to the death of weeds.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-(4-Chlorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound is also relatively easy to synthesize, with a yield of around 70-80%. However, the limitations of using this compound in lab experiments include the fact that its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.

Zukünftige Richtungen

There are several future directions for research on 3-(4-Chlorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One future direction is to conduct more studies on its potential applications in medicinal chemistry, such as developing new anti-cancer drugs based on this compound. Another future direction is to conduct more studies on its potential applications in agriculture, such as developing new herbicides based on this compound. Finally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs and materials with unique properties.

Synthesemethoden

The synthesis of 3-(4-Chlorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzylamine, 4-fluorobenzaldehyde, and 4-methyl-1,2,4-triazole-3-thiol in the presence of a catalyst such as ammonium acetate. The reaction is typically carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The yield of the reaction is typically around 70-80%.

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. In medicinal chemistry, the compound has shown promising results as an anti-cancer agent, with studies showing that it can inhibit the growth of cancer cells by inducing apoptosis. In agriculture, the compound has been studied for its potential use as a herbicide, with studies showing that it can effectively control the growth of weeds. In materials science, the compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties.

Eigenschaften

Molekularformel

C16H10ClFN4S

Molekulargewicht

344.8 g/mol

IUPAC-Name

3-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10ClFN4S/c17-12-5-1-10(2-6-12)9-14-19-20-16-22(14)21-15(23-16)11-3-7-13(18)8-4-11/h1-8H,9H2

InChI-Schlüssel

IPIWGQGNKROBML-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F)Cl

Kanonische SMILES

C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.